

Technical Guide: Spectral and Synthetic Profile of N-(4-Bromobutoxy)phthalimide

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Compound of Interest

Compound Name: N-(4-Bromobutoxy)phthalimide

Cat. No.: B1277281

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This technical guide provides a comprehensive overview of the spectral and synthetic characteristics of **N-(4-Bromobutoxy)phthalimide** (CAS No. 5093-32-3). Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of a plausible synthetic protocol adapted from established methods for analogous compounds and predicted spectral data based on established principles and data from structurally similar molecules.

Compound Identification

Parameter	Value
Chemical Name	N-(4-Bromobutoxy)phthalimide
Synonym	2-(4-bromobutoxy)isoindole-1,3-dione
CAS Number	5093-32-3
Molecular Formula	C ₁₂ H ₁₂ BrNO ₃
Molecular Weight	298.13 g/mol
Melting Point	70-72 °C

Predicted Spectral Data

The following spectral data are predicted based on the analysis of structurally related N-alkoxyphthalimides and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	m	2H	Aromatic (H-4, H-7)
~7.75	m	2H	Aromatic (H-5, H-6)
~4.30	t	2H	O-CH ₂ -
~3.45	t	2H	-CH ₂ -Br
~2.00	m	2H	-CH ₂ -CH ₂ -Br
~1.90	m	2H	O-CH ₂ -CH ₂ -

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~164.0	C=O (Phthalimide)
~134.5	Aromatic (C-5, C-6)
~129.0	Aromatic (C-4a, C-7a)
~123.5	Aromatic (C-4, C-7)
~77.0	O-CH ₂ -
~33.0	-CH ₂ -Br
~29.0	-CH ₂ -CH ₂ -Br
~25.0	O-CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2850-2960	Medium	C-H stretch (aliphatic)
~1790	Strong	C=O stretch (imide, symmetric)
~1730	Strong	C=O stretch (imide, asymmetric)
~1470	Medium	C=C stretch (aromatic)
~1100-1200	Strong	C-O stretch (alkoxy)
~720	Strong	C-H bend (aromatic)
~600-700	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
297/299	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
164	High	[Phthalimide-O] ⁺ fragment
147	Medium	[Phthalimide] ⁺ fragment
135/137	Medium	[C ₄ H ₈ Br] ⁺ fragment
104	High	[C ₆ H ₄ CO] ⁺ fragment
76	Medium	[C ₆ H ₄] ⁺ fragment

Experimental Protocols

Synthesis of N-(4-Bromobutoxy)phthalimide

This protocol is adapted from general procedures for the synthesis of N-alkoxyphthalimides.

Reaction Scheme:



Materials:

- N-Hydroxyphthalimide
- 1,4-Dibromobutane
- Potassium Carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous Sodium Bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous Magnesium Sulfate ($MgSO_4$)

Procedure:

- To a solution of N-hydroxyphthalimide (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1,4-dibromobutane (1.2 equivalents) to the reaction mixture.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford **N-(4-Bromobutoxy)phthalimide** as a solid.

Spectral Analysis Protocols

^1H and ^{13}C NMR Spectroscopy:

- Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
- Solvent: Deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS).
- Procedure: Dissolve a small amount of the purified product in CDCl_3 and transfer to an NMR tube. Acquire ^1H and ^{13}C NMR spectra at room temperature.

Infrared (IR) Spectroscopy:

- Instrument: FT-IR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
- Procedure: Place a small amount of the solid product directly on the ATR crystal and acquire the spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.

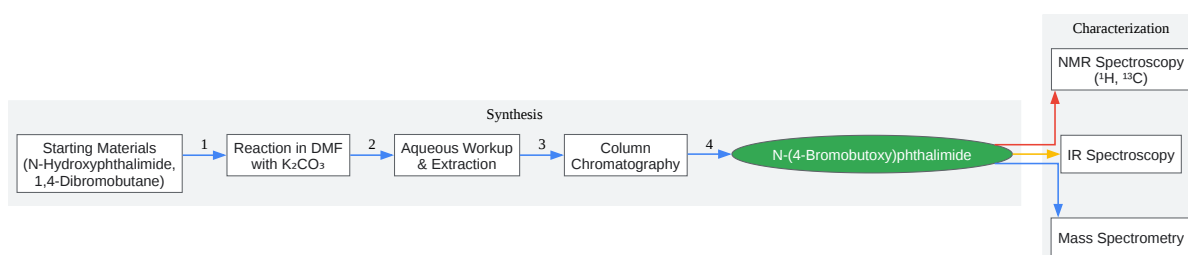
Mass Spectrometry (MS):

- Instrument: A mass spectrometer with an electron ionization (EI) source.

- Procedure: Introduce a small amount of the sample into the instrument. Acquire the mass spectrum, scanning a suitable m/z range (e.g., 50-500 amu).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of **N-(4-Bromobutoxy)phthalimide**.



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Synthesis and Characterization Workflow

Disclaimer: The spectral data presented in this guide are predicted and should be used for reference purposes only. Experimental verification is recommended for precise characterization. The synthetic protocol is a proposed method and may require optimization for specific laboratory conditions.

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